molecular formula C8H10ClNO2 B2614963 4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride CAS No. 2377032-00-1

4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2614963
CAS No.: 2377032-00-1
M. Wt: 187.62
InChI Key: HPOPMXZNWCBLJX-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride is a derivative of pyridine, a heterocyclic aromatic compound. This compound is known for its versatile chemical reactivity and potential biological activities, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride finds applications in diverse fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of novel materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new drugs.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of warning . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride typically involves the reaction of 4,5-dimethylpyridine with carboxylating agents under controlled conditions. The hydrochloride salt is then formed by treating the carboxylic acid derivative with hydrochloric acid. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methyl groups and the carboxylic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-Methylpyridine-3-carboxylic acid;hydrochloride
  • 5-Methylpyridine-3-carboxylic acid;hydrochloride
  • 3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride

Comparison: 4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride is unique due to the presence of two methyl groups at positions 4 and 5, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in scientific research .

Properties

IUPAC Name

4,5-dimethylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-9-4-7(6(5)2)8(10)11;/h3-4H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOPMXZNWCBLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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